PIKfyve Inhibitory Potency: Direct Head-to-Head Comparison with Intra-Patent Analog BDBM645402
In the same PIKfyve biochemical assay run by Carna Biosciences using proprietary ADP-Glo methodology, 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid (BDBM645410; US20240016810 TABLE 16.23, Example 00189) exhibited an IC50 of 5.75 × 10³ nM (5.75 µM) [1]. By contrast, a structurally distinct analog from the same patent family, BDBM645402 (US20240016810 TABLE 16.15, Example 00181), displayed an IC50 of 32 nM in the identical assay format [2]. This represents a ~180-fold difference in potency, establishing a clear rank-order gradient that is critical for selecting the appropriate tool compound for specific experimental designs.
| Evidence Dimension | PIKfyve enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.75 × 10³ nM (5.75 µM) |
| Comparator Or Baseline | BDBM645402 (US20240016810, Example 00181): IC50 = 32 nM |
| Quantified Difference | ~180-fold lower potency for target compound (5,750 nM vs 32 nM) |
| Conditions | PIKfyve Biochemical Assay; Carna Biosciences proprietary ADP-Glo kinase assay methodology; same assay platform used for both compounds |
Why This Matters
For researchers requiring a low-potency PIKfyve reference compound or negative control in screening cascades, this compound's well-characterized micromolar IC50 fills a distinct potency niche not served by sub-100 nM analogs.
- [1] BindingDB. BDBM645410: IC50 = 5.75E+3 nM. PIKfyve Biochemical Assay (Carna Biosciences, ADP-Glo methodology). US20240016810, Compound TABLE 16.23; US20240150358, Example 00189. View Source
- [2] BindingDB. BDBM645402: IC50 = 32 nM. PIKfyve Biochemical Assay (Carna Biosciences, ADP-Glo methodology). US20240016810, Compound TABLE 16.15; US20240150358, Example 00181. View Source
